
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a carboxylic acid group at the second position, a dimethylamino group at the sixth position, and a methoxy group at the fourth position on the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- can be achieved through several synthetic routes. One common method involves the nitration of 2-naphthoic acid followed by reduction and subsequent substitution reactions. The nitration of 2-naphthoic acid typically uses concentrated nitric acid and sulfuric acid as reagents. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron and hydrochloric acid. Finally, the dimethylamino group is introduced through a substitution reaction using dimethylamine, and the methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions in industrial settings is optimized for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol or naphthaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-hydroxy-
- 2-Naphthalenecarboxylic acid, 6-(diethylamino)-4-methoxy-
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-ethoxy-
Uniqueness
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is unique due to the specific combination of functional groups on the naphthalene ring. The presence of both dimethylamino and methoxy groups provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
6-(dimethylamino)-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(16)17)7-13(18-3)12(9)8-11/h4-8H,1-3H3,(H,16,17) |
Clave InChI |
ZEMJPMVEEXRKON-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


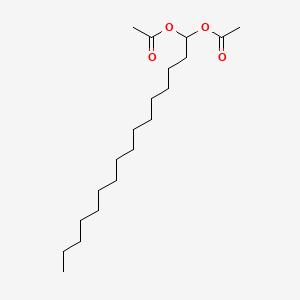

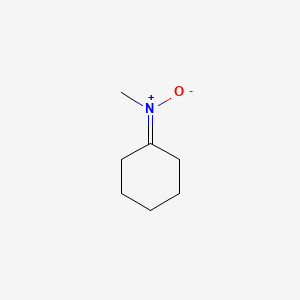
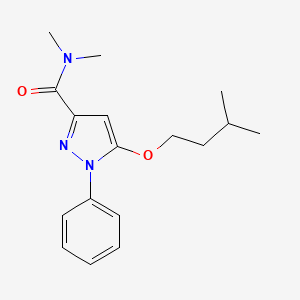
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
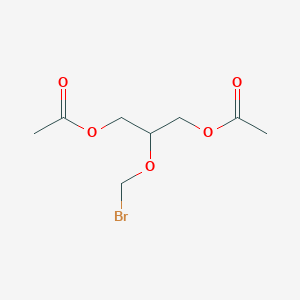

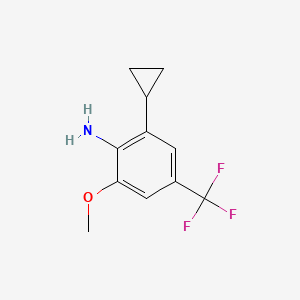

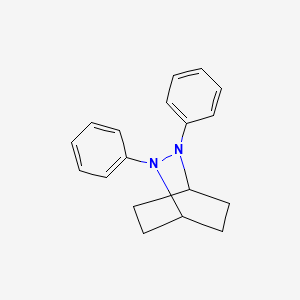
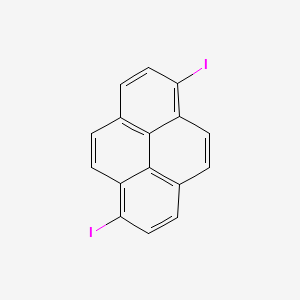
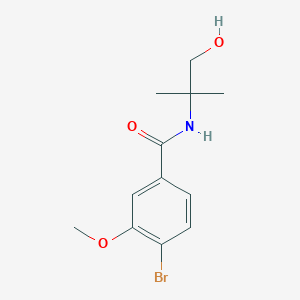

![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
